

# Application of MPO-IN-28 in COVID-19 Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MPO-IN-28 |           |
| Cat. No.:            | B15585914 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail the use of **MPO-IN-28**, a potent and specific inhibitor of Myeloperoxidase (MPO), in the context of COVID-19 research. This document summarizes the current understanding of MPO's role in COVID-19 pathogenesis and provides detailed methodologies for investigating the therapeutic potential of MPO inhibition.

# **Application Notes Introduction**

Severe COVID-19 is characterized by an excessive inflammatory response, often leading to acute respiratory distress syndrome (ARDS), endothelial dysfunction, and multi-organ failure. Neutrophils, a key component of the innate immune system, are significantly activated in severe cases and release a variety of inflammatory mediators, including the heme enzyme Myeloperoxidase (MPO).[1] MPO catalyzes the formation of hypochlorous acid (HOCI) and other reactive oxygen species (ROS), which, while important for pathogen clearance, can also cause significant host tissue damage when produced in excess.[2] Emerging evidence suggests that elevated MPO levels and activity are associated with the severity of COVID-19, highlighting MPO as a potential therapeutic target.[1][3] MPO-IN-28 is a chemical compound that acts as an inhibitor of MPO with an IC50 of 44 nM.[4]

### **Mechanism of Action in COVID-19**

## Methodological & Application





In the context of COVID-19, dysregulated MPO activity is implicated in several pathological processes:

- Endothelial Glycocalyx Degradation: The endothelial glycocalyx (EG) is a carbohydrate-rich layer lining the vasculature that is crucial for maintaining endothelial barrier function. In severe COVID-19, elevated MPO activity is strongly correlated with the shedding of EG components, such as syndecan-1 and glypican-1.[1][3] This degradation contributes to increased vascular permeability, inflammation, and a pro-thrombotic state. MPO-IN-28 has been shown to inhibit this MPO-mediated EG shedding in in vitro models using plasma from COVID-19 patients.[1]
- Oxidative Stress and Lung Injury: MPO-generated HOCl and other ROS can directly damage lung tissue, contributing to the diffuse alveolar damage seen in ARDS.[2] These reactive species can lead to the destruction of essential proteins, lipids, and nucleic acids, exacerbating the inflammatory cascade.[2]
- Neutrophil Extracellular Traps (NETs): While not directly demonstrated for MPO-IN-28 in the provided search results, MPO is a critical enzyme in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation (NETosis) is a hallmark of severe COVID-19 and is associated with thrombosis and organ damage. Inhibiting MPO could therefore be a strategy to reduce pathological NETosis.

## **Potential Applications in COVID-19 Research**

MPO-IN-28 can be utilized as a research tool to:

- Elucidate the Role of MPO in COVID-19 Pathogenesis: By specifically inhibiting MPO
  activity, researchers can investigate its precise contribution to various aspects of COVID-19
  pathology, including endothelial dysfunction, lung injury, and coagulopathy.
- Evaluate the Therapeutic Potential of MPO Inhibition: MPO-IN-28 can be used in pre-clinical
  in vitro and in vivo models to assess whether inhibiting MPO can ameliorate the severe
  symptoms of COVID-19.
- Screen for Novel MPO Inhibitors: MPO-IN-28 can serve as a reference compound in the development and screening of new, more potent, or specific MPO inhibitors for the treatment



of inflammatory diseases, including COVID-19.

## **Quantitative Data Presentation**

The following tables summarize key quantitative findings from studies on MPO in COVID-19 patients.

Table 1: Plasma Myeloperoxidase (MPO) Levels in COVID-19 Patients

| Patient Group     | Time Point | Median MPO Level<br>(ng/mL) | Interquartile Range<br>(IQR) |
|-------------------|------------|-----------------------------|------------------------------|
| Healthy Controls  | -          | 5.74                        | 5.51–11.61                   |
| Non-severe COVID- | Acute      | 10.93                       | 9.32–14.80                   |
| Convalescent      | 12.17      | 9.25–18.58                  |                              |
| Severe COVID-19   | Acute      | 22.04                       | 17.54–42.37                  |
| Convalescent      | 32.50      | 19.70–38.98                 |                              |

Data extracted from Teo et al., Communications Medicine, 2023.[1]

Table 2: Effect of MPO Inhibitors on MPO Activity in Plasma from Convalescent COVID-19 Patients

| Treatment Group   | MPO Activity (Relative Units) |
|-------------------|-------------------------------|
| Untreated         | ~1.25                         |
| MPO-IN-28 (10 μM) | ~0.25                         |
| AZD-5904 (10 μM)  | ~0.25                         |

Data estimated from graphical representation in a study by Teo et al.[5]

## **Experimental Protocols**



# Protocol 1: In Vitro Model of Endothelial Glycocalyx Shedding Induced by COVID-19 Plasma

Objective: To assess the ability of **MPO-IN-28** to prevent endothelial glycocalyx shedding caused by factors present in the plasma of COVID-19 patients.

#### Materials:

- Primary Human Aortic Endothelial Cells (HAECs)
- Endothelial Growth Medium (EGM2-MV) with supplements
- Fetal Bovine Serum (FBS)
- Rat-tail Collagen I
- T-75 flasks and 6-well culture plates
- Plasma from healthy controls, non-severe, and severe COVID-19 patients
- MPO-IN-28 (Selleck Chemicals, Cat. No. S0316)
- DMSO (for dissolving MPO-IN-28)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA

#### Methodology:

- Cell Culture:
  - Coat T-75 flasks with Rat-tail Collagen I according to the manufacturer's instructions.
  - Culture HAECs in EGM2-MV supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.



- When confluent, detach cells using Trypsin-EDTA and seed them into 6-well plates at a density of 1 x 10<sup>5</sup> cells/mL.
- Allow cells to grow overnight to ensure confluency before the experiment.[1]
- Preparation of MPO-IN-28:
  - Prepare a stock solution of MPO-IN-28 in DMSO. For example, a 10 mM stock solution.
  - $\circ$  Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 10  $\mu$ M). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

#### Treatment:

- Aspirate the culture medium from the confluent HAECs in the 6-well plates.
- Wash the cells once with PBS.
- Prepare the treatment media: culture medium containing plasma from different patient groups (e.g., 10% v/v).
- For the inhibitor-treated groups, pre-incubate the plasma-containing medium with the desired concentration of **MPO-IN-28** (e.g., 10 μM) for 1 hour at room temperature.
- Add the prepared treatment media to the respective wells:
  - Control (medium only)
  - Healthy Plasma
  - Severe COVID-19 Plasma
  - Severe COVID-19 Plasma + MPO-IN-28
- Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
- Sample Collection:



- After incubation, carefully collect the supernatant from each well.
- Centrifuge the supernatant to pellet any detached cells or debris.
- Store the clarified supernatant at -80°C for later analysis.

## Protocol 2: Quantification of Syndecan-1 by ELISA

Objective: To measure the concentration of shed syndecan-1 in the cell culture supernatant as a marker of endothelial glycocalyx degradation.

#### Materials:

- Human Syndecan-1 DuoSet ELISA kit (or similar)
- Collected cell culture supernatants
- Microplate reader capable of measuring absorbance at 450 nm

#### Methodology:

- Follow the manufacturer's protocol for the Human Syndecan-1 DuoSet ELISA kit.[1]
- Briefly, coat a 96-well plate with the capture antibody overnight.
- Wash the plate and block non-specific binding sites.
- Add the standards and diluted samples (e.g., 1:10 dilution) to the wells and incubate.
- Wash the plate and add the detection antibody.
- Wash the plate and add the streptavidin-HRP conjugate.
- Wash the plate and add the substrate solution.
- Stop the reaction and measure the absorbance at 450 nm.
- Calculate the concentration of syndecan-1 in the samples by interpolating from the standard curve.



## Protocol 3: Myeloperoxidase (MPO) Activity Assay

Objective: To measure MPO enzymatic activity in plasma samples.

#### Materials:

- MPO Colorimetric Activity Assay Kit (e.g., Abcam, ab105136)
- Plasma samples
- MPO-IN-28 (for inhibition control)
- Microplate reader capable of measuring absorbance at 412 nm

#### Methodology:

- Follow the manufacturer's protocol for the MPO activity assay kit.[1]
- Prepare the samples by diluting the plasma (e.g., 1:10) in the provided assay buffer.
- For inhibition studies, pre-treat the diluted plasma with MPO-IN-28 (e.g., 10 μM) and incubate for 60 minutes at room temperature.[1]
- Add the treated and untreated samples to the wells of a 96-well plate.
- Add the reaction mix containing the MPO substrate to each well to start the reaction.
- Incubate the plate at room temperature, protected from light, for the time specified in the protocol.
- Measure the absorbance at 412 nm.
- Calculate the MPO activity based on the provided standards and formula. MPO activity is
  often represented as the amount of enzyme required to generate taurine chloramine that
  consumes 1.0 µmol of DTNB per minute.[1]

## **Visualizations**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]



- 2. A Multiple-Hit Hypothesis Involving Reactive Oxygen Species and Myeloperoxidase Explains Clinical Deterioration and Fatality in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of MPO-IN-28 in COVID-19 Research: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585914#application-of-mpo-in-28-in-covid-19-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com